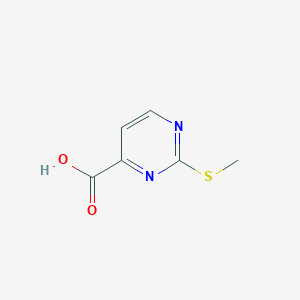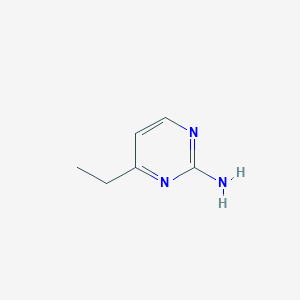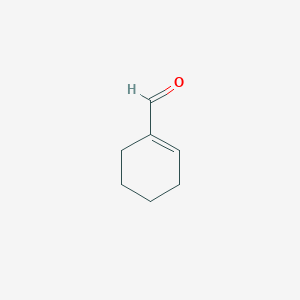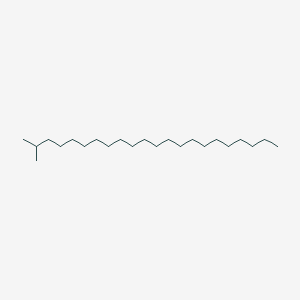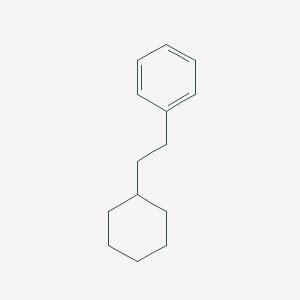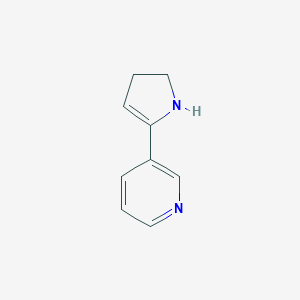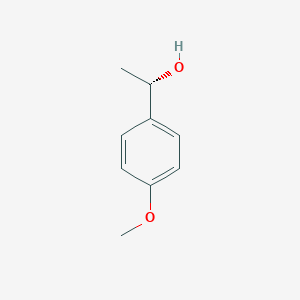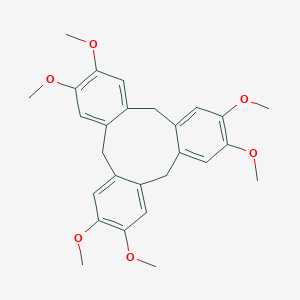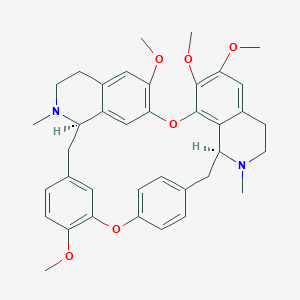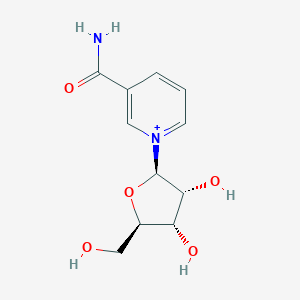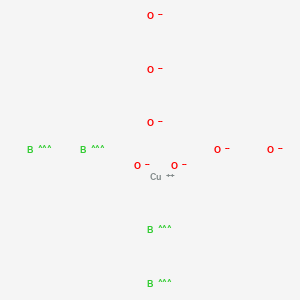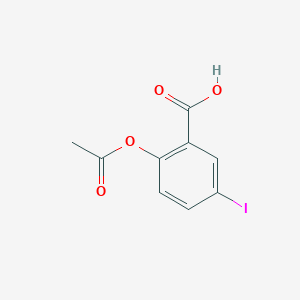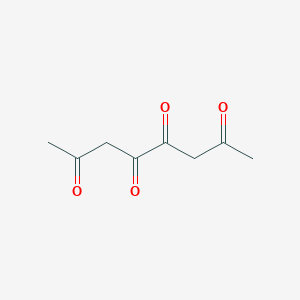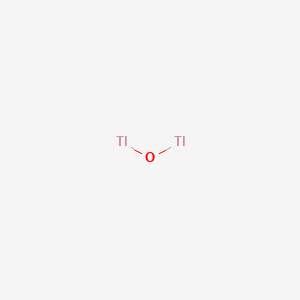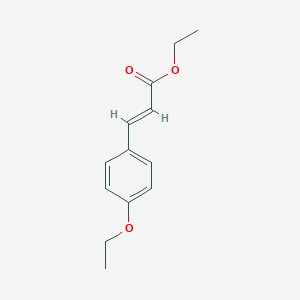
Ethyl trans-4-ethoxycinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trans-4-ethoxycinnamate is an organic compound with the chemical formula C13H16O3. It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the para position of the phenyl ring. This compound is known for its sweet, fragrant odor and is commonly used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl trans-4-ethoxycinnamate is typically synthesized through an esterification reaction. The process involves the reaction of p-ethoxycinnamic acid with ethanol in the presence of an acid catalyst. The reaction conditions usually include heating the mixture to reflux to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl p-ethoxycinnamate follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl trans-4-ethoxycinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ethyl p-hydroxycinnamate, ethyl p-aminocinnamate, and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Ethyl trans-4-ethoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential as an anti-inflammatory and antioxidant agent.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl p-ethoxycinnamate involves the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting this pathway, ethyl p-ethoxycinnamate can reduce inflammation and potentially inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
Ethyl trans-4-ethoxycinnamate can be compared with other cinnamate derivatives such as:
Ethyl p-methoxycinnamate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl cinnamate: Lacks the ethoxy group and is primarily used in the fragrance industry.
Methyl p-ethoxycinnamate: Similar to ethyl p-ethoxycinnamate but with a methyl group instead of an ethyl group.
The uniqueness of ethyl p-ethoxycinnamate lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Eigenschaften
CAS-Nummer |
1504-69-4 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
ethyl 3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
XFRWZVXVZIQXFI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
Isomerische SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OCC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC |
Key on ui other cas no. |
1504-69-4 75332-46-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


